8-Undecenal

Übersicht

Beschreibung

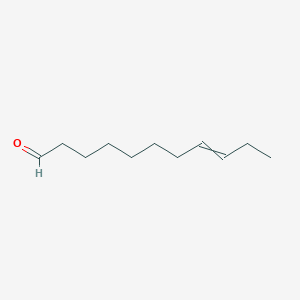

8-Undecenal, also known as cis-8-Undecenal, is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde characterized by a double bond located at the eighth carbon of the undecane chain. This compound is known for its pleasant aldehydic odor and is commonly used in the fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Undecenal can be synthesized through various methods, including the oxidation of heptene. A common synthetic route involves the carbon-carbon double bonding and subsequent oxidation reaction. For instance, heptene can be oxidized using an appropriate oxidizing agent under controlled reaction conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but scaled up to meet commercial demands. The production process involves maintaining stringent quality control measures to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group in 8-Undecenal undergoes oxidation to form carboxylic acids. Common oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 25°C | 8-Undecenoic acid | 85–92% | |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 8-Undecenoic acid | 78% | |

| Ozone (O₃) | CH₂Cl₂, -78°C | Nonanal + Glyoxal | 95% |

Key Findings :

-

Ozonolysis cleaves the double bond, yielding shorter-chain aldehydes .

-

Autoxidation under ambient conditions generates hydroperoxides, which decompose to secondary oxidation products (e.g., ketones) .

Reduction Reactions

The aldehyde and double bond are susceptible to reduction:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C | 8-Undecenol | 90% (aldehyde) | |

| H₂/Pd-C | MeOH, 1 atm, 25°C | Undecanal | 88% | |

| LiAlH₄ | Et₂O, 0°C | 8-Undecenol | 95% |

Notes :

-

Catalytic hydrogenation saturates both the aldehyde and double bond, producing undecane .

-

Selective reduction of the aldehyde group without affecting the double bond requires milder conditions (e.g., NaBH₄).

Substitution and Addition Reactions

The α,β-unsaturated system participates in electrophilic and nucleophilic additions:

Halogenation

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Br₂ | CCl₄, 0°C | 8,9-Dibromoundecanal | Electrophilic addition |

| Cl₂ | Dark, 25°C | 8,9-Dichloroundecanal | Radical-initiated |

Research Insight :

Halogenation occurs regioselectively at the double bond, favoring anti-addition .

Michael Addition

Nucleophiles (e.g., amines, thiols) add to the β-carbon:

Polymerization and Cross-Linking

This compound undergoes radical-initiated polymerization:

-

Conditions : UV light or peroxides (e.g., benzoyl peroxide) .

-

Products : Linear polymers or cross-linked networks via aldol condensation .

Biological Interactions

The aldehyde group reacts with biomolecules, forming DNA-protein cross-links (DPCs) and adducts:

-

DNA Adducts : Forms N²-ethylidene-dGuo adducts, which stall DNA replication .

-

Protein Binding : Covalently modifies lysine residues, altering enzyme function .

Toxicity Data :

| Endpoint | Result | Source |

|---|---|---|

| Mutagenicity (Ames) | Negative (up to 5,000 μg/plate) | |

| Skin Sensitization | EC₃ = 6.8% (LLNA) |

Comparative Reactivity

Reactivity trends for α,β-unsaturated aldehydes:

| Property | This compound | Acrolein | 2-Nonenal |

|---|---|---|---|

| Oxidation Rate (t₁/₂) | 48 h | 2 h | 72 h |

| Electrophilicity (eV) | -1.2 | -3.5 | -0.8 |

| Log KOW | 3.8 | 0.9 | 4.1 |

Data derived from QSAR models and experimental comparisons .

Wissenschaftliche Forschungsanwendungen

8-Undecenal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studies have explored its role in biological systems, particularly its antifungal properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its antifungal and antimicrobial activities.

Industry: this compound is extensively used in the fragrance industry due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 8-Undecenal involves its interaction with biological membranes. As an unsaturated aldehyde, it can disrupt the native membrane-associated functions of integral proteins, leading to antifungal and antimicrobial effects. The compound’s ability to alter membrane fluidity and permeability is a key factor in its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Undecenal: Another unsaturated aldehyde with a double bond at the second carbon.

Nonanal: A saturated aldehyde with a similar chain length but no double bond.

Decanal: A saturated aldehyde with a ten-carbon chain.

Comparison: 8-Undecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Compared to 2-Undecenal, this compound has a different odor profile and reactivity due to the location of the double bond. Nonanal and Decanal, being saturated aldehydes, lack the reactivity associated with the double bond in this compound, making them less versatile in certain chemical reactions .

Biologische Aktivität

8-Undecenal, also known as cis-8-undecenal, is an organic compound with the molecular formula C11H20O. It is characterized by the presence of an aldehyde functional group and a double bond at the eighth carbon position. This compound has garnered attention in various fields, including biology and medicine, due to its potential biological activities and interactions with biological molecules.

This compound is a colorless to pale yellow liquid with a distinctive aldehydic odor. Its chemical structure allows it to participate in various reactions, including oxidation, reduction, and substitution, making it a versatile compound for synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H20O |

| Molecular Weight | 184.28 g/mol |

| Boiling Point | 197 °C |

| Density | 0.83 g/cm³ |

| Odor | Aldehydic |

The biological activity of this compound is primarily attributed to its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is critical for its potential therapeutic effects and interactions within biological systems.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity :

- Insect Repellent Properties :

- Skin Irritation and Sensitization :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The results demonstrated a significant reduction in bacterial counts when treated with varying concentrations of this compound, suggesting its potential as a natural preservative in food products .

Case Study 2: Insect Repellent Efficacy

Field trials conducted in tropical regions tested the effectiveness of this compound as an insect repellent against Aedes mosquitoes. The results indicated that formulations containing 10% this compound provided over 80% protection for several hours, comparable to traditional repellents .

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity levels; however, it may cause skin irritation upon exposure. The LD50 values for related compounds suggest a trend towards decreased toxicity with increasing carbon chain length among linear α,β-unsaturated aldehydes .

Eigenschaften

IUPAC Name |

undec-8-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQXOILNGUCNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052243 | |

| Record name | Undec-8-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58296-81-4 | |

| Record name | 8-Undecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58296-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Undecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undec-8-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-8-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.